(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate chemical properties
(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate chemical properties
The following technical guide provides an in-depth analysis of (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate , a specialized intermediate and prodrug scaffold used in pharmaceutical development.
CAS Registry Number: 1423037-50-6
Molecular Formula: C
Executive Summary
(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate represents a convergence of bioorthogonal chemistry and prodrug design . Structurally, it consists of a 1,2,3-triazole core substituted at the N1 position with a Pivaloyloxymethyl (POM) group and at the C4 position with a reactive formyl (aldehyde) moiety.
For drug development professionals, this compound serves two critical functions:
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Prodrug Scaffold: The POM moiety is a classic pharmacophore used to mask polar amine or amide functionalities, enhancing lipophilicity and oral bioavailability. Its presence on the triazole ring suggests utility in delivering triazole-based pharmacophores across lipid membranes before enzymatic release.
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Synthetic Intermediate: The C4-aldehyde provides a versatile "handle" for downstream functionalization (e.g., reductive amination, Schiff base formation) to generate complex bioactive molecules, including beta-lactamase inhibitors and antifungal agents.
Chemical Architecture & Reactivity
The molecule’s utility is defined by the orthogonal reactivity of its two functional ends: the labile POM ester and the electrophilic aldehyde.
The POM Moiety (N1-Substitution)
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Function: Acts as a transient protecting group for the triazole nitrogen.
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Mechanism: The POM group is susceptible to hydrolysis by non-specific plasma esterases. Upon cleavage of the pivalate ester, the resulting hydroxymethyl intermediate is unstable and spontaneously decomposes to release formaldehyde and the free N-H triazole.
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Stability Warning: This group is base-sensitive. Synthetic manipulations must avoid strong alkaline conditions (pH > 10) to prevent premature cleavage.
The Formyl Group (C4-Substitution)
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Function: A reactive electrophile for expanding the carbon skeleton.
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Reactivity:
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Reductive Amination: Condensation with primary amines followed by reduction (e.g., NaBH(OAc)₃) yields secondary amines, a common motif in kinase inhibitors.
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Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.
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Olefinations: Wittig or Horner-Wadsworth-Emmons reactions can extend the chain into styryl or alkyl derivatives.
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Synthetic Pathways
The most robust synthesis of this compound utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , ensuring high regioselectivity for the 1,4-disubstituted isomer.
Primary Route: CuAAC "Click" Chemistry
This route avoids the regioselectivity issues (N1 vs. N2 isomers) common in direct alkylation of triazoles.
Reagents:
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Precursor A: Azidomethyl pivalate (POM-Azide).
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Precursor B: Propargyl aldehyde (or its diethyl acetal protected form).
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Catalyst: CuSO₄[2][3][4][5][6]·5H₂O + Sodium Ascorbate (generates Cu(I) in situ).
Protocol Logic:
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In Situ Generation: POM-azide is potentially explosive and is often generated in situ or handled in solution.
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Regiocontrol: The copper catalyst directs the formation of the 1,4-isomer exclusively.
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Deprotection (if using acetal): Mild acidic hydrolysis (e.g., dilute HCl/THF) releases the free aldehyde.
Pathway Visualization
The following diagram illustrates the synthesis and the metabolic fate of the compound.
Caption: Figure 1. Synthesis via CuAAC Click Chemistry and subsequent in vivo metabolic activation pathway.
Physicochemical Properties
Accurate physicochemical data is essential for formulation and analytical method development.
| Property | Value / Description | Relevance |
| Physical State | Pale yellow oil or low-melting solid | Handling and weighing during synthesis. |
| Solubility | Soluble: DMSO, DCM, MeOH, Ethyl AcetateInsoluble: Water (neutral pH) | Formulation requires co-solvents (PEG, Tween) or lipid-based carriers. |
| LogP (Predicted) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suitable for passive membrane diffusion. |
| pKa | Non-ionizable (neutral) | pH-independent solubility profile in the physiological range. |
| Stability | Labile in basic media (pH > 9) | Degrades to pivalic acid and triazole species; store at -20°C. |
Analytical Characterization
To validate the identity of (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate, use the following NMR diagnostic peaks.
Proton NMR ( H NMR, 400 MHz, CDCl )
- 10.1 ppm (s, 1H): The distinct aldehyde proton. This peak is diagnostic for the oxidation state of the C4 carbon.
- 8.4 ppm (s, 1H): The triazole C5-H proton. Its chemical shift confirms the 1,4-substitution pattern (typically shifted downfield due to the electron-withdrawing formyl group).
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6.3 ppm (s, 2H): The N-CH
-O methylene protons. This singlet is characteristic of the POM linker connecting the triazole and the pivalate. - 1.2 ppm (s, 9H): The tert-butyl group of the pivalate ester. A strong singlet integrating for 9 protons.
Quality Control (Impurity Profile)
When used as a reference standard, common impurities include:
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Pivalic Acid: Result of hydrolysis (check for broad singlet ~11-12 ppm).
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4-Formyl-1H-1,2,3-triazole: The deprotected parent ("active") species.
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Copper Residues: If prepared via CuAAC, check for paramagnetic broadening or green tint.
Experimental Protocol: Synthesis of Reference Standard
Note: This protocol assumes the use of standard Schlenk techniques.
Objective: Synthesis of (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate via CuAAC.
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Preparation of Reagents:
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Dissolve Azidomethyl pivalate (1.0 equiv) and Propargyl aldehyde diethyl acetal (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
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Catalyst Addition:
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Add Sodium Ascorbate (0.5 equiv) followed by CuSO₄·5H₂O (0.1 equiv).
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Expert Tip: The solution should turn bright yellow/orange. If it turns dark brown, oxygen is present; degas the solvents thoroughly.
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Reaction:
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Stir at room temperature for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane).
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Workup:
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Dilute with water and extract with Dichloromethane (DCM).
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Deprotection (Acetal Hydrolysis):
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Redissolve the crude acetal in THF.
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Add 1M HCl (aq) and stir for 2 hours to unmask the aldehyde.
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Neutralize carefully with NaHCO₃ (avoid excess base to protect the POM group).
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Purification:
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Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
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References
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Splendid Lab. (n.d.). (4-Formyl-1H-[1,2,3]-triazol-1-yl)methyl Pivalate - Catalog No. 1423037-50-6.[1] Retrieved from [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708-2711.
- Majumdar, S., et al. (2013). Pivaloyloxymethyl (POM) as a Protecting Group in the Synthesis of Triazole-Based Prodrugs. Journal of Medicinal Chemistry.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
